6-(Ethylsulfanyl)pyridin-3-amine chemical properties
6-(Ethylsulfanyl)pyridin-3-amine chemical properties
An In-Depth Technical Guide on Aminopyridine Thioethers in Medicinal Chemistry: Profiling 6-(Ethylsulfanyl)pyridin-3-amine
Executive Summary
In modern drug discovery, the strategic substitution of heteroaromatic scaffolds is paramount for modulating physicochemical properties, target affinity, and pharmacokinetic profiles. 6-(Ethylsulfanyl)pyridin-3-amine (CAS: 52025-15-7), also known as 6-(ethylthio)pyridin-3-amine or 5-amino-2-ethylthiopyridine, represents a highly versatile building block[1]. By combining a lipophilic, electron-donating thioether moiety with a polar, hydrogen-bonding aminopyridine core, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, glucocorticoid mimetics, and novel agrochemicals.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical chemical properties and bench-level execution. This guide provides a rigorous analysis of the molecule's structural logic, details self-validating synthetic protocols, and outlines its utility in rational drug design.
Physicochemical Profiling & Structural Analysis
The utility of 6-(Ethylsulfanyl)pyridin-3-amine stems from its unique "push-pull" electronic system and its amphiphilic binding potential. The pyridine ring is electron-deficient by nature, but the presence of the 3-amino group (electron-donating via resonance) and the 6-ethylsulfanyl group (electron-donating via polarizability and lone-pair donation) significantly alters the local electron density.
This specific substitution pattern creates a highly functionalized pharmacophore. The pyridine nitrogen and the primary amine act as a potent hydrogen-bond acceptor-donor pair, frequently utilized to anchor molecules into the hinge region of ATP-binding sites in kinases. Conversely, the ethylsulfanyl group provides a flexible, lipophilic vector that can project into adjacent hydrophobic pockets (such as the gatekeeper region), enhancing both affinity and selectivity.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | 6-(Ethylsulfanyl)pyridin-3-amine |
| Synonyms | 6-(ethylthio)pyridin-3-amine, 5-amino-2-ethylthiopyridine |
| CAS Registry Number | 52025-15-7[1] |
| Molecular Formula | C7H10N2S[1] |
| Molecular Weight | 154.23 g/mol [1] |
| Appearance | Viscous yellow oil to crystalline solid[2] |
| Boiling Point | ~126 °C[2] |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Thioether S) |
Synthetic Methodologies & Reaction Logic
The synthesis of 6-(Ethylsulfanyl)pyridin-3-amine is typically achieved via a highly regioselective two-step sequence starting from commercially available 2-chloro-5-nitropyridine. The workflow relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
Figure 1: Two-step synthesis of 6-(Ethylsulfanyl)pyridin-3-amine via SNAr and Fe-reduction.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
The C2 position of 2-chloro-5-nitropyridine is exceptionally electrophilic. The leaving group (chloride) is activated by both the ortho-like pyridine nitrogen and the para-nitro group, which provides profound resonance stabilization to the anionic Meisenheimer intermediate[3][4].
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Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and anhydrous DMF (0.5 M). Cool to 0 °C under argon.
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Nucleophile Addition: Slowly add sodium ethanethiolate (1.1 eq) portion-wise. Causality: The slow addition at 0 °C controls the highly exothermic nature of the SNAr reaction, preventing thermal degradation and poly-substitution[4].
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (3:1 Hexanes:EtOAc). The reaction is self-validating when the highly UV-active starting material spot is fully consumed, replaced by a more polar, yellow-tinted intermediate spot.
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Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is critical to efficiently partition and remove residual DMF from the organic layer. Dry over Na2SO4 and concentrate to yield 2-(ethylsulfanyl)-5-nitropyridine.
Protocol 2: Chemoselective Nitro Reduction
Reducing a nitro group in the presence of a thioether requires careful catalyst selection. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) will fail, as the sulfur atom will irreversibly coordinate to and poison the transition metal catalyst[5][6]. Therefore, a dissolving metal reduction (Béchamp variant) is the method of choice[7].
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Preparation: Dissolve the crude 2-(ethylsulfanyl)-5-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.3 M).
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Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). Causality: Fe/NH4Cl provides a mild, highly chemoselective proton-coupled electron transfer that reduces the nitro group without cleaving the C-S bond or causing hydrodehalogenation[5][7].
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Heating: Heat the suspension to 80 °C (reflux) for 4-6 hours. Monitor by LC-MS until the intermediate is fully converted to the target mass ([M+H]+ = 155.05).
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Workup (Critical Step): While still hot, filter the reaction mixture through a pad of Celite® to remove the iron oxide sludges. Causality: Hot filtration is mandatory. If the mixture cools, the aminopyridine product will co-precipitate and become trapped within the iron matrix, drastically reducing the isolated yield.
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Purification: Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate, dry, and purify via flash column chromatography to afford the pure 6-(Ethylsulfanyl)pyridin-3-amine.
Applications in Rational Drug Design
In medicinal chemistry, the 6-(Ethylsulfanyl)pyridin-3-amine scaffold is frequently utilized in fragment-based drug discovery (FBDD) and lead optimization.
Figure 2: Pharmacophore mapping of 6-(Ethylsulfanyl)pyridin-3-amine for rational drug design.
Bioisosterism and Target Binding: The primary amine at the C3 position serves as a synthetic handle for coupling reactions (e.g., amide bond formation via HATU/DIPEA or Buchwald-Hartwig cross-couplings). Once incorporated into a larger drug molecule, the aminopyridine core frequently engages the backbone amides of target proteins. The ethylthio ether acts as a metabolically stable bioisostere for alkoxyl groups, offering superior lipophilicity (higher CLogP) which can drive passive membrane permeability and enhance binding kinetics in hydrophobic sub-pockets.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. The following table outlines the expected quality control parameters for 6-(Ethylsulfanyl)pyridin-3-amine.
Table 2: Analytical Quality Control (QC) Parameters
| Technique | Parameter / Condition | Expected Observation |
| HPLC | C18 Column, MeCN/H2O (0.1% TFA) gradient | Single sharp peak; Strong UV absorption at 254 nm and 280 nm due to the conjugated heteroaromatic system. |
| 1H NMR | 400 MHz, DMSO-d6, 298 K | Characteristic pyridine aromatic protons (ortho/meta coupling distinct to 2,5-disubstitution), broad singlet for the -NH2 group (~5.0 ppm), and a distinct quartet/triplet pattern for the ethyl group. |
| LC-MS | ESI+ (Positive Ion Mode) | Base peak at m/z = 155.05 corresponding to the [M+H]+ pseudo-molecular ion. |
References
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Dictionary of Organic Compounds. "6-Ethylthio-3-pyridinamine (Eighth Supplement)." Springer-Science+Business Media. Available at: [Link]
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National Institutes of Health (NIH) / PMC. "Nitropyridines in the Synthesis of Bioactive Molecules." PMC. Available at: [Link]
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Thieme Connect. "Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes." Science of Synthesis. Available at: [Link]
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Università degli Studi di Milano (UNIMI). "Reduction of Nitro Compounds Using 3d- Non-Noble Metal Catalysts." AIR Unimi. Available at: [Link]
Sources
- 1. 52025-15-7 | 6-(ethylsulfanyl)pyridin-3-amine - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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